![molecular formula C20H21NO5 B2463889 [(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1062185-88-9](/img/structure/B2463889.png)
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been used in reactions involving disubstituted alkenes, acetoacetamides, and molecular oxygen, exploring the effects of substituents and stereochemistry (Qian et al., 1991).
- Spectroscopic investigations, including FT-Raman and FT-IR spectra, have been conducted to study its vibrational wavenumbers and molecular interactions, revealing insights into charge transfer and hydrogen bonding (Panicker et al., 2010).
- Synthesis of derivatives such as 2,5-diaryl-1,3-oxazoles containing a carbamate group has been achieved, providing a pathway for the creation of various pharmacologically relevant molecules (Velikorodov et al., 2017).
Applications in Nonlinear Optics
- The first hyperpolarizability and predicted IR intensities of similar compounds suggest potential applications in nonlinear optics due to comparable hyperpolarizability with related structures (Panicker et al., 2010).
Pharmaceutical Research
- Compounds with similar structures have been synthesized and found effective against Mycobacterium tuberculosis, indicating potential antimycobacterial applications (Ali & Shaharyar, 2007).
Material Science and Dyeing
- Novel disperse dyes with thiophene moiety for polyester fibers have been synthesized using related compounds, highlighting its application in material science and fabric dyeing processes (Iyun et al., 2015).
Corrosion Inhibition
- Quinoxalines compounds, similar in structure, have been studied as corrosion inhibitors for copper in nitric acid, suggesting potential use in industrial applications to prevent corrosion (Zarrouk et al., 2014).
Propiedades
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-18-10-4-15(5-11-18)12-20(24)26-13-19(23)21-17-8-6-16(7-9-17)14(2)22/h4-11H,3,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCIKKYPVWMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)
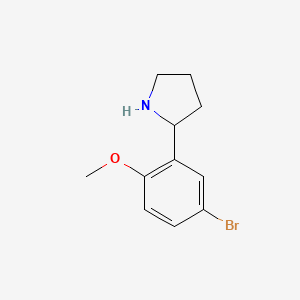

![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2463815.png)
![6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2463816.png)
![(Z)-3-(4-tert-butylphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2463817.png)
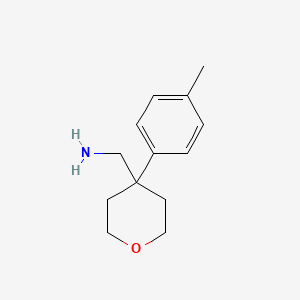
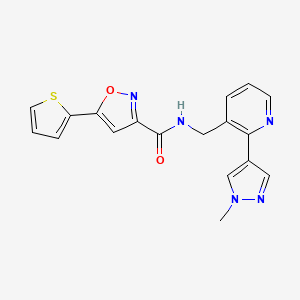

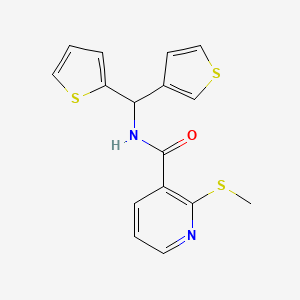
![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)
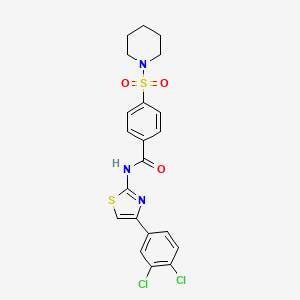
![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)